meso-Tetra(4-carboxyphenyl)porphine-Cu(II)
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Overview
Description
meso-Tetra(4-carboxyphenyl)porphine-Cu(II): is a copper complex of meso-tetra(4-carboxyphenyl)porphine, a porphyrin derivative Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meso-tetra(4-carboxyphenyl)porphine typically involves the condensation of pyrrole with 4-formylbenzoic acid under acidic conditions. The reaction is carried out in a solvent such as propionic acid, and the product is purified through a series of washing and filtration steps . The copper complex is then formed by reacting meso-tetra(4-carboxyphenyl)porphine with a copper salt, such as copper(II) acetate, in a suitable solvent .
Industrial Production Methods: While specific industrial production methods for meso-tetra(4-carboxyphenyl)porphine-Cu(II) are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: meso-Tetra(4-carboxyphenyl)porphine-Cu(II) can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it alternates between different oxidation states.
Substitution: The carboxyl groups on the phenyl rings can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions can produce derivatives with modified carboxyl groups.
Scientific Research Applications
meso-Tetra(4-carboxyphenyl)porphine-Cu(II) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which meso-tetra(4-carboxyphenyl)porphine-Cu(II) exerts its effects involves the interaction of the copper center with various molecular targets. In photodynamic therapy, for example, the compound absorbs light and generates reactive oxygen species that can damage cancer cells . The carboxyl groups on the phenyl rings also play a role in binding to specific targets, enhancing the compound’s selectivity and efficacy .
Comparison with Similar Compounds
- meso-Tetra(4-carboxyphenyl)porphine-Zn(II)
- meso-Tetra(4-carboxyphenyl)porphine-Fe(III)
- meso-Tetra(4-carboxyphenyl)porphine-Ni(II)
Comparison: meso-Tetra(4-carboxyphenyl)porphine-Cu(II) is unique due to the specific redox properties of copper, which can participate in a wider range of oxidation states compared to zinc or nickel . This makes it particularly useful in catalytic applications and redox chemistry. Additionally, the copper complex has distinct photophysical properties that enhance its effectiveness in photodynamic therapy .
Properties
Molecular Formula |
C48H28CuN4O8 |
---|---|
Molecular Weight |
852.3 g/mol |
IUPAC Name |
copper;4-[10,15,20-tris(4-carboxyphenyl)-12H-porphyrin-5,12-diid-5-yl]benzoic acid |
InChI |
InChI=1S/C48H28N4O8.Cu/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H,53,54)(H,55,56)(H,57,58)(H,59,60);/q-2;+2 |
InChI Key |
CPCCBOGQKFVAPY-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=C(C=C6)C(=O)O)C=C5)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O.[Cu+2] |
Origin of Product |
United States |
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